molecular formula C16H13NO4 B2834900 4-(4-(2-Methoxyphenyl)isoxazol-5-yl)benzene-1,3-diol CAS No. 903190-21-6

4-(4-(2-Methoxyphenyl)isoxazol-5-yl)benzene-1,3-diol

Cat. No. B2834900
CAS RN: 903190-21-6
M. Wt: 283.283
InChI Key: GBGFETQTNBBJNF-UHFFFAOYSA-N
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Description

4-(4-(2-Methoxyphenyl)isoxazol-5-yl)benzene-1,3-diol, also known as MIBD, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MIBD is a derivative of resveratrol, a natural compound found in grapes, berries, and peanuts, which has been shown to possess a wide range of health benefits. MIBD has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and potential applications have been extensively studied.

Scientific Research Applications

Molecular Aggregation Studies

Matwijczuk et al. (2016) explored the spectroscopic properties of certain compounds similar to 4-(4-(2-Methoxyphenyl)isoxazol-5-yl)benzene-1,3-diol in organic solvents. They found that fluorescence lifetimes and circular dichroism spectra varied with compound concentration, indicating aggregation effects influenced by molecular structure. This study is significant for understanding the molecular aggregation behavior of similar compounds in various solvents (Matwijczuk et al., 2016).

Synthesis and Structural Analysis

Long et al. (2019) synthesized an isoxazole derivative structurally similar to the compound . They characterized it using spectroscopy and X-ray diffraction, offering insights into the structural properties of such molecules (Long et al., 2019).

Antioxidant Activity Research

Lavanya et al. (2014) investigated the antioxidant activity of compounds related to 4-(4-(2-Methoxyphenyl)isoxazol-5-yl)benzene-1,3-diol. They discovered that certain compounds exhibited significant radical scavenging activity, highlighting the potential of these molecules in antioxidant applications (Lavanya et al., 2014).

Studies in Liposome Systems

Kluczyk et al. (2016) investigated the molecular organization of compounds from the 1,3,4-thiadiazole group (related to the compound of interest) in liposome systems. They found that molecular aggregation effects were influenced by the alkyl substituent structure, providing insights relevant to biological systems (Kluczyk et al., 2016).

Mechanism of Action

Target of Action

The primary target of 4-(4-(2-Methoxyphenyl)isoxazol-5-yl)benzene-1,3-diol is the Pyruvate dehydrogenase [lipoamide] kinase isozyme 4, mitochondrial . This enzyme plays a crucial role in the regulation of the pyruvate dehydrogenase complex, a critical multi-enzyme complex involved in the metabolic pathway that converts carbohydrates into energy.

Mode of Action

It is known to interact with its target enzyme, potentially influencing its activity and thus the functioning of the pyruvate dehydrogenase complex .

Biochemical Pathways

The compound’s interaction with the pyruvate dehydrogenase complex affects the metabolic pathway that converts carbohydrates into energy. This can have downstream effects on energy production and utilization within the cell .

properties

IUPAC Name

4-[4-(2-methoxyphenyl)-1,2-oxazol-5-yl]benzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO4/c1-20-15-5-3-2-4-11(15)13-9-17-21-16(13)12-7-6-10(18)8-14(12)19/h2-9,18-19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBGFETQTNBBJNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=C(ON=C2)C3=C(C=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(2-Methoxyphenyl)-1,2-oxazol-5-yl]benzene-1,3-diol

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